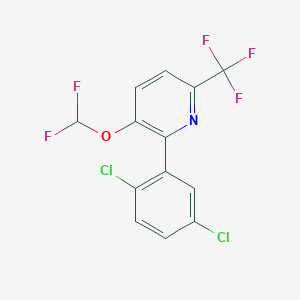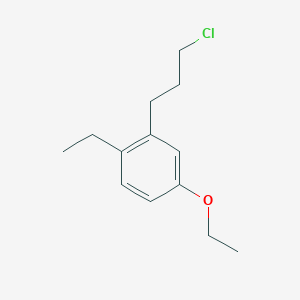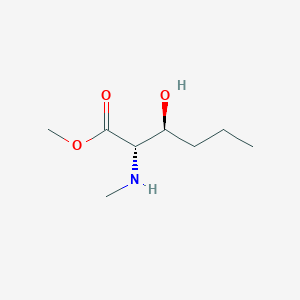
methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate can be achieved through several methods. One common approach involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures, typically around -40°C . Another method involves the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yields and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but differs in its functional groups and stereochemistry.
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid: Another structurally similar compound with different applications and reactivity.
Uniqueness
Methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity
特性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
methyl (2S,3S)-3-hydroxy-2-(methylamino)hexanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-5-6(10)7(9-2)8(11)12-3/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChIキー |
VJZNWLYKYLRLNV-BQBZGAKWSA-N |
異性体SMILES |
CCC[C@@H]([C@@H](C(=O)OC)NC)O |
正規SMILES |
CCCC(C(C(=O)OC)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


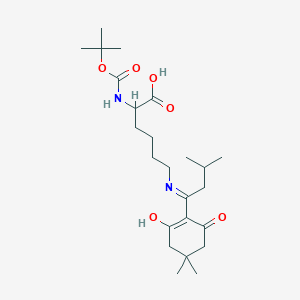
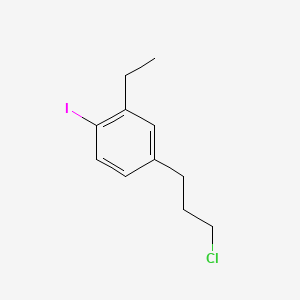
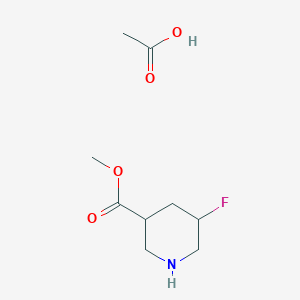
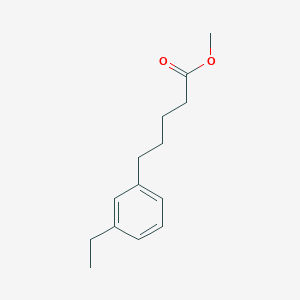

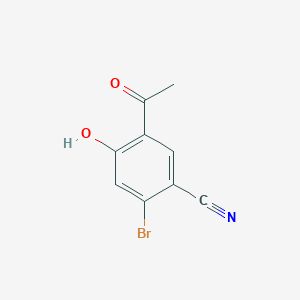
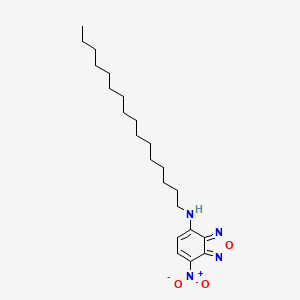

![2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid;oxalic acid](/img/structure/B14057991.png)
